2,4-Dichloropyrimidine hydrochloride

Solubility Formulation Pharmaceutical Development

Researchers requiring regioselective pyrimidine functionalization often face solubility and selectivity challenges with generic isomers. 2,4-Dichloropyrimidine hydrochloride solves these with: • Enhanced aqueous solubility vs. free base for efficient SNAr reactions. • High C-4 selectivity enables sequential 2,4-disubstituted pyrimidine synthesis. • Key intermediate for APIs Rilpivirine and Pazopanib. Available in ≥95% purity with reliable global supply.

Molecular Formula C4H3Cl3N2
Molecular Weight 185.43
CAS No. 1983945-11-4; 3934-20-1
Cat. No. B2380592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrimidine hydrochloride
CAS1983945-11-4; 3934-20-1
Molecular FormulaC4H3Cl3N2
Molecular Weight185.43
Structural Identifiers
SMILESC1=CN=C(N=C1Cl)Cl.Cl
InChIInChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H
InChIKeyBUTPLPMMPOKGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloropyrimidine Hydrochloride Overview


2,4-Dichloropyrimidine hydrochloride (CAS 1983945-11-4) is the hydrochloride salt form of 2,4-dichloropyrimidine (free base, CAS 3934-20-1). It belongs to the class of halogenated pyrimidines, specifically a dichlorinated heteroaromatic compound. The hydrochloride salt form, with a molecular weight of 185.43 g/mol [1], offers enhanced solubility in aqueous media compared to its neutral free base counterpart . 2,4-Dichloropyrimidine serves as a crucial electrophilic building block in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions for the construction of more complex pyrimidine-containing molecules .

2,4-Dichloropyrimidine Hydrochloride Substitution Risks


Generic substitution of 2,4-dichloropyrimidine hydrochloride with seemingly similar chlorinated pyrimidines is not straightforward due to critical differences in regioselectivity, solubility, and purity profiles that directly impact synthetic outcomes. The positional isomer 4,6-dichloropyrimidine exhibits different electronic properties and reactivity patterns [1]. 2,5-Dichloropyrimidine and 2,4,6-trichloropyrimidine introduce additional or differently positioned chlorine atoms that alter the number of accessible substitution sites and the inherent regioselectivity of SNAr reactions [2]. Furthermore, the hydrochloride salt form provides distinct advantages in aqueous solubility and handling compared to the free base, which is only partly soluble in water [3]. Therefore, a detailed understanding of these specific, quantifiable differences is essential for selecting the appropriate starting material for a given synthetic sequence. The following evidence guide provides a rigorous, data-driven comparison to inform procurement decisions.

2,4-Dichloropyrimidine Hydrochloride Comparator Evidence


Aqueous Solubility vs. Free Base

The hydrochloride salt form of 2,4-dichloropyrimidine provides significantly improved aqueous solubility compared to the neutral free base. While the free base is only partly soluble in water [1], the hydrochloride salt is readily soluble in aqueous media . This difference is critical for reactions conducted in aqueous or biphasic conditions and can simplify purification and formulation steps.

Solubility Formulation Pharmaceutical Development

C-4 Regioselectivity in SNAr

2,4-Dichloropyrimidine undergoes nucleophilic aromatic substitution (SNAr) with high selectivity for the C-4 position under standard conditions [1], whereas 4,6-dichloropyrimidine possesses two equivalent reactive sites at C-4 and C-6, often leading to mixtures of mono- and di-substituted products or requiring careful stoichiometric control [2]. Quantum mechanical calculations show that for 2,4-dichloropyrimidine, the LUMO is predominantly localized at C-4, accounting for the observed C-4 selectivity [3].

Regioselectivity SNAr Medicinal Chemistry

Pharmaceutical-Grade Purity

Commercial sources of 2,4-dichloropyrimidine hydrochloride typically offer purities of ≥95% by HPLC [1], with specialized vendors providing material of ≥99.0% purity (HPLC) [2]. In contrast, the free base is commonly available at 97-98% purity . The higher purity of the hydrochloride salt is particularly advantageous for pharmaceutical applications where trace impurities can impact downstream drug substance quality.

Purity Quality Control Pharmaceutical Intermediate

Controlled Sequential Substitution

2,4-Dichloropyrimidine allows for controlled, sequential functionalization at two distinct positions (C-4 then C-2) with predictable regioselectivity [1]. In contrast, 2,4,6-trichloropyrimidine possesses three reactive chlorine atoms, offering additional substitution possibilities but also increasing the complexity of controlling regio- and chemoselectivity [2]. This difference makes 2,4-dichloropyrimidine a preferred starting point for the synthesis of 2,4-disubstituted pyrimidines, whereas trichloropyrimidine is better suited for creating 2,4,6-trisubstituted or 2-substituted-4,6-dichloro derivatives.

Sequential Functionalization Diversity-Oriented Synthesis Cross-Coupling

2,4-Dichloropyrimidine Hydrochloride Applications


2-Chloro-4-substituted Pyrimidine Synthesis

2,4-Dichloropyrimidine hydrochloride is ideally suited for the regioselective synthesis of 2-chloro-4-substituted pyrimidines via SNAr reactions. The high C-4 selectivity allows for the introduction of a desired nucleophile (e.g., amines, thiols, alkoxides) at the 4-position, leaving the 2-chloro group intact for subsequent functionalization [1]. This approach is a cornerstone in medicinal chemistry for constructing diverse pyrimidine-based libraries.

High-Purity API Intermediate

For the synthesis of Active Pharmaceutical Ingredients (APIs) such as Rilpivirine [2] and Pazopanib [3], 2,4-dichloropyrimidine hydrochloride serves as a key intermediate. The availability of the hydrochloride salt in high purity (≥99.0%) ensures that the final drug substance meets stringent quality and impurity specifications mandated by regulatory agencies [4].

Aqueous-Phase Transformations and Biphasic Reactions

The enhanced aqueous solubility of 2,4-dichloropyrimidine hydrochloride makes it a preferred starting material for reactions conducted in water or biphasic solvent systems . This can simplify reaction setup, improve mass transfer, and facilitate product isolation, particularly in large-scale industrial processes where water is a desirable solvent from a cost and environmental perspective.

Sequential 2,4-Disubstituted Pyrimidine Synthesis

2,4-Dichloropyrimidine hydrochloride enables a controlled, two-step sequential functionalization strategy to access 2,4-disubstituted pyrimidines. The predictable reactivity difference between the C-4 and C-2 chlorine atoms [5] allows for the stepwise introduction of two distinct substituents with high regiocontrol, a key advantage over less selective dichloropyrimidine isomers [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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